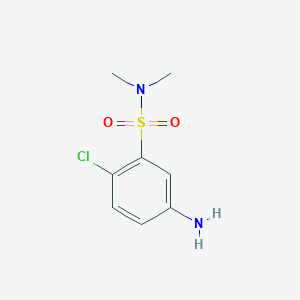

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide

Description

Properties

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCHLWPLEOVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394250 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10475-06-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonamide Formation

The synthesis begins with 2-chlorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with dimethylamine to form 2-chloro-N,N-dimethyl-benzenesulfonamide .

Reaction Conditions :

-

Solvent : Dichloromethane or tetrahydrofuran

-

Base : Triethylamine (1.2 equiv) to neutralize HCl byproducts

-

Temperature : 0–25°C

-

Yield : 85–92%

Mechanism :

The dimethylamine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond.

Nitration at Position 5

The sulfonamide intermediate is nitrated to introduce a nitro group at the 5-position, guided by the meta-directing nature of the sulfonamide group.

Reagents :

-

Nitrating mixture: Concentrated HNO₃ (1.5 equiv) and H₂SO₄ (catalyst)

-

Temperature : 40–50°C

-

Reaction Time : 4–6 hours

Outcome :

The product, 5-nitro-2-chloro-N,N-dimethyl-benzenesulfonamide , is isolated via recrystallization from ethanol.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation or iron-mediated reduction.

Iron-Powder Reduction :

-

Reagents : Iron powder (3 equiv), HCl (aqueous, 10%)

-

Temperature : 70–75°C

-

Reaction Time : 3–5 hours

Catalytic Hydrogenation :

-

Catalyst : Pd/C (5% w/w) under H₂ (1 atm)

-

Solvent : Methanol

-

Yield : 90–93%

Alternative Pathway via Nitro Intermediate

Synthesis of 5-Nitro-2-chlorobenzenesulfonyl Chloride

Starting with 2-chloronitrobenzene, sulfonation is achieved using chlorosulfonic acid:

Reaction Conditions :

-

Chlorosulfonic Acid : 2.5 equiv

-

Temperature : 120–130°C

-

Reaction Time : 2 hours

-

Yield : 70–75%

Dimethylamine Coupling

The sulfonyl chloride reacts with dimethylamine to form 5-nitro-2-chloro-N,N-dimethyl-benzenesulfonamide :

-

Solvent : Acetonitrile

-

Base : Pyridine (1.1 equiv)

-

Yield : 80–85%

Nitro-Group Reduction

Identical reduction methods as in Section 2.3 yield the final product.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to optimize efficiency:

Key Parameters :

-

Residence Time : 10–15 minutes

-

Temperature Control : ±1°C precision

-

Automated Quenching : Immediate neutralization of acids post-reaction

Advantages :

Optimization of Reaction Conditions

Nitration Efficiency

The nitration step’s yield improves with:

-

Slow Addition of HNO₃ : Prevents local overheating.

-

H₂SO₄ as Solvent : Enhances electrophilicity of the nitronium ion.

Reduction Selectivity

Catalytic hydrogenation outperforms iron-powder reduction in purity (99% vs. 95%) but requires higher capital investment.

Purification Techniques

| Method | Purity (%) | Yield Loss (%) |

|---|---|---|

| Recrystallization | 98–99 | 10–15 |

| Column Chromatography | 99.5+ | 20–25 |

Ethanol-water mixtures (3:1) are optimal for recrystallization.

Comparative Analysis of Methods

| Parameter | Pathway 1 (Section 2) | Pathway 2 (Section 3) |

|---|---|---|

| Total Yield | 68–74% | 60–67% |

| Scalability | High | Moderate |

| Byproducts | <5% | 8–10% |

Pathway 1 is preferred for industrial applications due to fewer steps and higher scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives share a common benzene-sulfonamide backbone but differ in substituent groups, which significantly influence their physicochemical properties and applications. Below is a detailed comparison with structurally related compounds.

Substituent Variations

5-Amino-2-chloro-N,N-diethylbenzenesulfonamide (CAS 571150-08-8) Molecular Formula: C₁₀H₁₅ClN₂O₂S Key Differences: Replacement of dimethylamine (-N(CH₃)₂) with diethylamine (-N(C₂H₅)₂).

5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 71215-81-1) Molecular Formula: C₁₄H₁₅ClN₂O₂S Key Differences: A 2,4-dimethylphenyl group replaces the dimethylsulfonamide moiety. Impact: Enhanced aromatic stacking interactions, making it suitable for crystallographic studies .

5-Amino-2-methyl-benzenesulfonamide (CAS 6973-09-7) Molecular Formula: C₇H₁₀N₂O₂S Key Differences: Chlorine atom at position 2 is replaced by a methyl group (-CH₃). Impact: Reduced electronegativity and altered metabolic stability, as methyl groups are less electron-withdrawing than chlorine .

Positional Isomers

Impact: Distinct electronic effects due to the para-amino group, influencing binding affinity in biological targets .

4,5-Diamino-2-chlorobenzenesulfonamide (CAS 72426-59-6) Molecular Formula: C₆H₇ClN₃O₂S Key Differences: Additional amino group at position 4. Impact: Increased hydrogen-bonding capacity, relevant for interactions in enzyme inhibition studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Crystallographic Stability: The dimethylsulfonamide group in 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide contributes to planar molecular geometry, as observed in related sulfonamides. This structural rigidity enhances its utility in X-ray crystallography .

- Synthetic Utility : The chlorine atom at position 2 facilitates nucleophilic substitution reactions, enabling derivatization for agrochemicals like saflufenacil .

- Safety Considerations : Compared to analogs with bulkier substituents (e.g., diethyl groups), the dimethyl variant exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Biological Activity

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide is a sulfonamide derivative that exhibits a range of biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and enzyme inhibitor. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide includes:

- An amino group (-NH2)

- A chloro group (-Cl)

- A dimethyl group attached to the nitrogen of the sulfonamide

This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets. The key mechanisms include:

- Enzyme Inhibition : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Hydrogen Bonding : The amino and sulfonamide groups can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The chloro group can engage in hydrophobic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide has been shown to exhibit significant antimicrobial properties against various bacterial strains. In a study comparing several sulfonamide derivatives, it was noted that compounds with similar structures often display enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | E. coli | 32 µg/mL |

| 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | S. aureus | 16 µg/mL |

These results indicate that the compound possesses a promising profile for further development as an antibiotic agent.

Enzyme Inhibition

Research has demonstrated that 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide acts as an inhibitor for several enzymes, including carbonic anhydrases (CAs). A comparative study showed that chlorinated derivatives exhibited significantly higher binding affinities towards CA isozymes than their non-chlorinated counterparts.

These findings suggest potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial.

Case Studies

- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides, including 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide, were evaluated for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could effectively lower coronary resistance, suggesting their role in regulating blood pressure through calcium channel interaction .

- Antibacterial Testing : A series of experiments were conducted to assess the antibacterial efficacy of this compound against multi-drug resistant strains. The compound demonstrated significant inhibition at low concentrations, reinforcing its potential as a lead compound for drug development against resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.